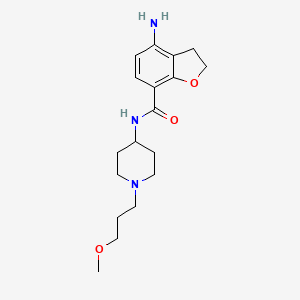

Prucalopride Impurity 6

Übersicht

Beschreibung

Prucalopride Impurity 6 is a chemical compound that has garnered attention due to its relevance in the pharmaceutical industry, particularly in the context of prucalopride, a selective serotonin 5-hydroxytryptamine 4 receptor agonist used for treating chronic constipation. This compound is one of the degradation products or by-products formed during the synthesis or storage of prucalopride.

Wirkmechanismus

Target of Action

Prucalopride Impurity 6, like Prucalopride, is believed to primarily target the 5-HT4 receptors . These receptors play a crucial role in the gastrointestinal tract, where they stimulate the peristaltic reflex and promote intestinal secretions .

Mode of Action

As a 5-HT4 receptor agonist , this compound binds to these receptors, promoting cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons . This interaction stimulates the peristaltic reflex, leading to increased intestinal secretions and enhanced gastrointestinal motility .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, Prucalopride is well absorbed and reaches maximum plasma concentration within approximately 2.77 hours after administration . Prucalopride’s renal clearance is reported to be 17 L/h, exceeding the glomerular filtration rate of the kidney .

Result of Action

The activation of 5-HT4 receptors by this compound leads to enhanced gastrointestinal motility . This can alleviate symptoms of conditions like chronic constipation, normalizing bowel movements .

Biochemische Analyse

Biochemical Properties

Prucalopride Impurity 6 may interact with various enzymes, proteins, and other biomolecules in a manner similar to Prucalopride. Prucalopride is known to stimulate gastrointestinal and colonic motility, which could be attributed to its high affinity for 5-HT4 receptors

Cellular Effects

Prucalopride, the parent compound, is known to stimulate gastrointestinal and colonic motility, potentially influencing cell function . It would be interesting to investigate if this compound exerts similar effects.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Prucalopride, the parent compound, acts as a selective, high-affinity 5-HT4 receptor agonist . This interaction promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on Prucalopride have shown dose-dependent stimulation of contractile activity in the proximal colon and inhibition of contractility in the distal colon .

Metabolic Pathways

Prucalopride is not extensively metabolized in the body and does not interact with the enzymes of the cytochrome P450 family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Prucalopride Impurity 6 involves the hydrogenation reduction of prucalopride. The synthetic method typically includes the use of specific reagents and catalysts to achieve the desired reduction . The process involves the following steps:

Hydrogenation Reduction: Prucalopride is subjected to hydrogenation in the presence of a suitable catalyst.

Separation and Purification: The resulting compound is then separated and purified to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the impurity is produced in sufficient quantities for research and quality control purposes .

Analyse Chemischer Reaktionen

Types of Reactions: Prucalopride Impurity 6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: As mentioned, the compound itself is formed through a reduction process.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Reagents such as halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Wissenschaftliche Forschungsanwendungen

Prucalopride Impurity 6 has several applications in scientific research:

Analytical Method Development: Used as a reference standard for developing and validating analytical methods for prucalopride and its impurities.

Quality Control: Employed in quality control processes to ensure the purity and stability of prucalopride formulations.

Pharmacological Studies: Investigated for its potential effects and interactions in pharmacological studies related to prucalopride.

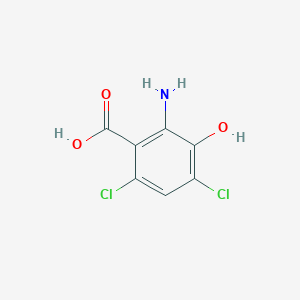

Vergleich Mit ähnlichen Verbindungen

Prucalopride Impurity 6 can be compared with other impurities and analogs of prucalopride:

Prucalopride Hydroxy Impurity: Another degradation product with a hydroxyl group.

Prucalopride N-Oxide: An oxidized form of prucalopride.

Prucalopride Impurity A: A structurally similar compound with slight variations in functional groups

Uniqueness: this compound is unique due to its specific formation pathway and its role in the overall stability and quality control of prucalopride formulations. Its distinct chemical structure and properties make it an important compound for analytical and pharmacological studies .

Eigenschaften

IUPAC Name |

4-amino-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-23-11-2-8-21-9-5-13(6-10-21)20-18(22)15-3-4-16(19)14-7-12-24-17(14)15/h3-4,13H,2,5-12,19H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVQAZJXDWUOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)NC(=O)C2=C3C(=C(C=C2)N)CCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)

![BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE](/img/structure/B3323081.png)

![1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one](/img/structure/B3323084.png)

![(1R,3R)-Methyl 2-acetyl-1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3323103.png)

![2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B3323120.png)